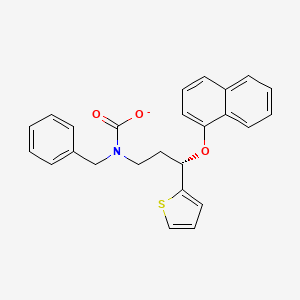

DuloxetinePhenylCarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H22NO3S- |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-benzyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate |

InChI |

InChI=1S/C25H23NO3S/c27-25(28)26(18-19-8-2-1-3-9-19)16-15-23(24-14-7-17-30-24)29-22-13-6-11-20-10-4-5-12-21(20)22/h1-14,17,23H,15-16,18H2,(H,27,28)/p-1/t23-/m0/s1 |

InChI Key |

JHVYQYHUBRUVQO-QHCPKHFHSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC[C@@H](C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCC(C2=CC=CS2)OC3=CC=CC4=CC=CC=C43)C(=O)[O-] |

Origin of Product |

United States |

Nomenclature and Structural Context Within the Duloxetine Class

Duloxetine (B1670986) Phenyl Carbamate (B1207046) is systematically known by its IUPAC name: phenyl N-methyl-N-[(3S)-3-(naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]carbamate. thermofisher.com It is also recognized by various synonyms, including (S)-phenyl methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate and (S)-Duloxetine Impurity A. biomedres.usresearchgate.netprecedenceresearch.com The compound is structurally related to duloxetine, sharing the core structure of (S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. The key distinction lies in the presence of a phenyl carbamate group attached to the nitrogen atom in Duloxetine Phenyl Carbamate, whereas duloxetine possesses a secondary amine.

This structural relationship is fundamental to its role in the synthesis of duloxetine. The carbamate group serves as a protecting group for the amine functionality during the synthetic process.

Table 1: Chemical Identifiers for Duloxetine Phenyl Carbamate

| Identifier | Value |

| IUPAC Name | phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy)-3-thiophen-2-ylpropyl]carbamate thermofisher.com |

| CAS Number | 947686-09-1 precedenceresearch.combiomedres.us |

| Molecular Formula | C25H23NO3S thermofisher.combiomedres.us |

| Molecular Weight | 417.52 g/mol biomedres.usprecedenceresearch.combiomedres.us |

| Synonyms | (S)-phenyl methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate, (S)-Duloxetine Impurity A biomedres.usresearchgate.netprecedenceresearch.com |

Significance As a Key Chemical Entity in Pharmaceutical Synthesis and Impurity Profiling

The importance of Duloxetine (B1670986) Phenyl Carbamate (B1207046) in the pharmaceutical industry is twofold: it is a crucial intermediate in the synthesis of duloxetine and a significant process-related impurity that must be monitored and controlled.

As a synthetic intermediate, Duloxetine Phenyl Carbamate is formed by reacting a precursor with phenyl chloroformate. This step protects the secondary amine, allowing for subsequent chemical transformations without unintended side reactions at the nitrogen atom. The final step in the synthesis of duloxetine involves the removal of the phenyl carbamate protecting group, typically through hydrolysis, to yield the active pharmaceutical ingredient (API). grandviewresearch.comacs.org

Given its role in the manufacturing process, residual or unreacted Duloxetine Phenyl Carbamate can be present in the final drug substance. Consequently, it is classified as a process-related impurity, specifically "Duloxetine Impurity A". biomedres.usresearchgate.net Regulatory agencies worldwide mandate strict control over the levels of impurities in pharmaceutical products to ensure their safety and efficacy. Therefore, the accurate identification and quantification of Duloxetine Phenyl Carbamate are critical aspects of quality control for duloxetine.

To meet these regulatory requirements, pharmaceutical manufacturers and analytical laboratories utilize well-characterized reference standards of Duloxetine Phenyl Carbamate. These standards are essential for the development, validation, and routine application of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in batches of duloxetine. nih.govbiosynth.com

Table 2: Role of Duloxetine Phenyl Carbamate in Duloxetine Production

| Role | Description |

| Synthetic Intermediate | Serves as a protected form of duloxetine during synthesis, facilitating specific chemical reactions. grandviewresearch.comacs.org |

| Process Impurity | A potential impurity in the final duloxetine product, requiring strict monitoring and control. biomedres.usresearchgate.net |

| Reference Standard | Used for the development and validation of analytical methods for quality control of duloxetine. nih.govbiosynth.com |

Current Research Landscape and Future Directions in Duloxetine Phenyl Carbamate Chemistry

Historical Development of Phenyl Carbamate Synthesis

The foundational chemistry of carbamates dates back to the 19th century, with early methods establishing the fundamental pathways for their formation. These initial strategies, though groundbreaking, often relied on hazardous reagents and lacked the efficiency demanded by modern chemical manufacturing.

Historically, the synthesis of phenyl carbamates was dominated by the use of highly reactive and toxic reagents, primarily phosgene (B1210022) and its derivatives. nih.gov The reaction of phosgene with an alcohol produces a chloroformate, which then reacts with an amine to yield the desired carbamate. A common pathway involved reacting phenol (B47542) with phosgene or triphosgene (B27547) to create an intermediate phenyl carbonate, which could then be reacted with an amine.

Another classical approach is the reaction of pre-formed isocyanates with alcohols or phenols. nih.gov The isocyanates themselves were typically generated from amines using phosgene, making this route also dependent on this hazardous chemical. acs.org

Key early synthetic strategies for forming the carbamate linkage include:

Hofmann Rearrangement: This method converts primary carboxamides into carbamates (or amines) with one less carbon atom, using reagents like an alkaline solution of bromine. nih.govacs.org

Curtius Rearrangement: This involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate intermediate, which is then trapped by an alcohol or phenol to yield the carbamate. nih.govtandfonline.com

Lossen Rearrangement: Similar to the Hofmann and Curtius rearrangements, this reaction proceeds through an isocyanate intermediate generated from a hydroxamic acid derivative.

While effective, these traditional methods often suffered from drawbacks such as the use of toxic materials, harsh reaction conditions, and the generation of significant chemical waste. nih.govacs.org

The significant safety and toxicity issues associated with phosgene and isocyanates spurred the evolution of carbamate synthesis towards safer and more versatile methods. nih.govtandfonline.com Research shifted to finding alternative carbonyl sources and developing catalytic systems to improve efficiency and selectivity.

One major advancement was the use of organic carbonates, such as dimethyl carbonate (DMC), as a less hazardous substitute for phosgene. bohrium.comresearchgate.net The reaction of amines with DMC offered a greener path to carbamates, avoiding the formation of corrosive byproducts like HCl. bohrium.com Another approach involved the direct reaction of amines, carbon dioxide (a renewable and non-toxic C1 source), and an alcohol, although this often required high pressures and temperatures. nih.govresearchgate.net

The development of multicomponent reactions also marked a significant step forward, allowing for the synthesis of complex carbamate-containing molecules in a single step from multiple starting materials. nih.gov These strategies improved atom economy and reduced the number of synthetic and purification steps required.

Modern Synthetic Approaches to Duloxetine Phenyl Carbamate

Modern synthetic chemistry emphasizes sustainability, efficiency, and stereocontrol. For a specific target like duloxetine phenyl carbamate, which serves as an intermediate in demethylation routes to (S)-duloxetine, these principles guide the development of advanced synthetic pathways. google.comgoogle.comepo.org The process often involves the reaction of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine with phenyl chloroformate. google.com

The drive to eliminate phosgene from industrial processes has led to several innovative, greener alternatives for carbamate synthesis. These methods are directly applicable to the formation of phenyl carbamates and related structures.

Key Phosgene-Free Strategies:

Carbon Dioxide (CO2) Utilization: Direct carboxylation of amines and alcohols using CO2 is a highly attractive green method. nih.gov Catalytic systems, often involving metal complexes or ionic liquids, have been developed to facilitate this transformation under milder conditions. researchgate.netorganic-chemistry.org For instance, the reaction of an amine, an alcohol, and CO2 in the presence of a dialkyltin catalyst can produce urethanes, though sometimes with poor yields. nih.gov

Dimethyl Carbonate (DMC) as a Green Reagent: DMC is a non-toxic and environmentally friendly alternative to phosgene for the methoxycarbonylation of amines to form carbamates. bohrium.comresearchgate.net The synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC has been extensively studied using various catalysts. bohrium.com

Urea as a Carbonyl Source: The reaction of alcohols and urea, an eco-friendly carbonyl source, can produce primary carbamates, often catalyzed by substances like indium triflate. organic-chemistry.orgunion.edu

Oxidative Carbonylation: This method involves the reaction of an amine with carbon monoxide and an oxidant, often catalyzed by palladium complexes, to form carbamates. researchgate.net

These approaches align with the principles of green chemistry by utilizing safer reagents, reducing waste, and improving atom economy.

The efficiency and selectivity of carbamate synthesis have been significantly enhanced through the development of novel catalytic systems. Transition metals, in particular, play a crucial role.

Iron, being abundant, inexpensive, and non-toxic, has emerged as a valuable catalyst in organic synthesis. nih.gov Iron(II) bromide (FeBr2) has been identified as an effective catalyst for various cross-coupling reactions. dergipark.org.tr For instance, iron salts, including ferrous dibromide, are cited as catalysts for producing carbamate compounds. google.com Recent research has demonstrated that iron(II) bromide can catalyze the oxidative cross-coupling of phenols with formamides to directly produce phenylcarbamate products. tandfonline.com While not a direct synthesis of duloxetine phenyl carbamate, this methodology showcases the potential of iron catalysis for forming the core phenyl carbamate bond from readily available precursors.

Other notable catalytic systems include:

Palladium Catalysts: Widely used for cross-coupling reactions, palladium complexes can facilitate the coupling of aryl chlorides and triflates with sodium cyanate (B1221674) and an alcohol to form aryl carbamates. organic-chemistry.orgmdpi.com

Zinc Catalysts: Zinc salts, such as zinc acetate, have shown high activity for the synthesis of aromatic carbamates from amines and dimethyl carbonate. researchgate.net

Lead Catalysts: Lead compounds have been used to catalyze the methoxycarbonylation of aniline with DMC, achieving high yields of methyl N-phenyl carbamate. bohrium.com

Table 1: Comparison of Catalytic Systems for Phenyl Carbamate Synthesis

| Catalyst System | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Iron(II) bromide | Phenols, Formamides | Utilizes inexpensive and non-toxic metal; direct coupling. | tandfonline.com |

| Lead Compounds | Aniline, Dimethyl Carbonate | High conversion and selectivity under specific conditions. | bohrium.com |

| Zinc Acetate | Aromatic Amines, Dimethyl Carbonate | Effective homogeneous catalyst for aromatic carbamates. | researchgate.net |

| Palladium Complexes | Aryl Halides, Sodium Cyanate, Alcohols | Broad substrate scope including aryl chlorides. | organic-chemistry.org |

| Titanium Alkoxides | Aromatic Amines, CO2 | Facile, one-pot, phosgene-free method. | researchgate.net |

Duloxetine is a chiral molecule, with the (S)-enantiomer being the therapeutically active form. researchgate.net Therefore, achieving high enantiomeric purity is the most critical aspect of its synthesis. While duloxetine phenyl carbamate is often an intermediate in a demethylation step after the chiral center is established, the principles of stereocontrol are paramount in the synthesis of its precursors. google.comgoogle.com

Several strategies focus on creating the chiral alcohol, (S)-3-hydroxy-3-(2-thienyl)propanenitrile or a related amino alcohol, which is a key building block for (S)-duloxetine. researchgate.netjmb.or.kr Asymmetric synthesis methods are employed to set this stereocenter correctly.

One reported facile synthesis of (S)-duloxetine involves an asymmetric transfer hydrogenation of a ketone precursor, followed by the elaboration of a cyclic carbamate derived from the resulting γ-aminoalcohol. arkat-usa.orgresearchgate.net In this pathway, the γ-aminoalcohol is cyclized using N,N'-carbonyldiimidazole (CDI) to form a cyclic carbamate (an oxazinanone). arkat-usa.orgresearchgate.net This intermediate serves to protect the amine and alcohol functionalities while subsequent reactions, such as N-methylation, are performed, before being hydrolyzed to reveal the core amino alcohol structure needed for the final steps. arkat-usa.orgresearchgate.net This demonstrates the use of a carbamate moiety as a crucial strategic element for achieving chiral control and facilitating the synthesis of the final target.

Key Stereoselective Approaches:

Asymmetric Hydrogenation: Catalytic asymmetric reduction of a prochiral ketone is a common method to establish the chiral alcohol center. researchgate.netnepjol.info

Enzymatic Resolutions: Biocatalysts, such as lipases, are used for the kinetic resolution of racemic alcohols or the stereoselective reduction of ketones, providing access to enantiomerically pure intermediates. researchgate.netjmb.or.kr

Direct Asymmetric Aldol (B89426) Reactions: A direct catalytic asymmetric aldol reaction of a thioamide has been used to create a key intermediate for a concise enantioselective synthesis of duloxetine. acs.orgrsc.org

The use of a cyclic carbamate in some synthetic routes highlights its role not just as a protecting group but as an integral part of a strategy to ensure the stereochemical integrity of the final (S)-duloxetine molecule. arkat-usa.orgnepjol.info

Mechanistic Understanding of Duloxetine Phenyl Carbamate Synthesis

A thorough understanding of the reaction mechanism is fundamental to controlling the synthesis of Duloxetine Phenyl Carbamate, ensuring high yield and purity. This involves elucidating the step-by-step molecular transformations and studying the energetic factors that govern the reaction's speed and feasibility.

Reaction Mechanism Elucidation for Carbamate Formation

The formation of Duloxetine Phenyl Carbamate as an intermediate in the synthesis of Duloxetine is primarily achieved through the N-demethylation of a tertiary amine precursor, specifically (S)-(+)-N,N-Dimethyl-3-(l-naphthalenyloxy)-3-(2-thienyl) propanamine. google.comgoogleapis.comepo.org This transformation is a classic example of the von Braun reaction, which has been adapted using less toxic reagents than the traditional cyanogen (B1215507) bromide. wikipedia.orgresearchgate.netresearchgate.net

The established mechanism involves the use of phenyl chloroformate as the key reagent. google.comscribd.comresearchgate.netorganic-chemistry.org The reaction proceeds as follows:

Nucleophilic Attack: The tertiary amine nitrogen atom of the duloxetine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. thieme-connect.de

Formation of a Quaternary Ammonium (B1175870) Intermediate: This initial attack forms an unstable quaternary ammonium salt intermediate.

N-Dealkylation: The intermediate then undergoes a subsequent nucleophilic attack by the chloride ion on one of the N-methyl groups. This step results in the cleavage of a carbon-nitrogen bond, expelling methyl chloride. thieme-connect.de

Product Formation: The cleavage leads directly to the formation of the stable phenyl N-methyl-N-[(3S)-(3-(1-naphthyloxy)-3-thien-2-yl)propyl]carbamate, which is the Duloxetine Phenyl Carbamate intermediate. google.comthieme-connect.de

This carbamate intermediate is then typically hydrolyzed under basic conditions to yield the final secondary amine, Duloxetine. google.comgoogleapis.com

While the above mechanism is specific to the patented synthesis of the Duloxetine intermediate, a more general and fundamental route to carbamate esters is the reaction between an alcohol and an isocyanate. wikipedia.org This reaction, often catalyzed by tertiary amines, involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic carbon of the isocyanate group (RN=C=O), followed by a proton transfer to the nitrogen atom to form the carbamate linkage (-NHC(O)O-). researchgate.net

Investigation of Reaction Kinetics and Thermodynamic Parameters

While specific kinetic and thermodynamic data for the synthesis of Duloxetine Phenyl Carbamate are proprietary and not publicly available, the principles can be understood by examining analogous carbamate formation reactions.

Reaction Kinetics: Kinetic studies are crucial for understanding reaction rates, the influence of catalysts, and optimizing reaction times. In isocyanate-based carbamate syntheses, the rate constants are heavily influenced by the choice of catalyst. Different catalysts can selectively promote carbamate formation over competing side reactions, such as the formation of allophanates and isocyanurates.

Table 1: Influence of Catalyst Type on Relative Reaction Rates in Isocyanate Reactions

| Catalyst Type | Relative Rate of Carbamate Formation (k₁) | Relative Rate of Allophanate Formation (k₂) | Relative Rate of Isocyanurate Formation (k₃) | Primary Product at Equimolar Reactants |

|---|---|---|---|---|

| Tertiary Amines (e.g., DABCO) | High | Low | Low | Carbamate |

| Tin Carboxylates | High | Low | Low | Carbamate |

| Anionic Catalysts (e.g., Carboxylates, Alkoxides) | Low | High | High | Isocyanurate |

Data derived from principles discussed in reference capes.gov.br. DABCO: 1,4-diazabicyclo[2.2.2]octane.

The rate of hydrolysis of the resulting carbamate is also a critical kinetic parameter, especially as it is the final step to yield Duloxetine. Studies on similar phenyl carbamates show that the hydrolysis rate is highly dependent on pH and the electronic nature of substituents. researchgate.netcas.czcdnsciencepub.com

Thermodynamic Parameters: Thermodynamics governs the spontaneity and equilibrium position of a reaction. Key parameters include the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS). A negative ΔG indicates a spontaneous reaction. Calorimetric studies on carbamate formation from amines and CO₂, a related reaction, have provided valuable thermodynamic data, showing the reactions to be exothermic (negative ΔH). iaea.orgntnu.no Theoretical studies on other carbamate syntheses have been used to calculate activation energies, which represent the energy barrier that must be overcome for the reaction to proceed.

Table 2: Example of Calculated Thermodynamic Parameters in a Carbamate Synthesis Pathway

| Reaction Step | Parameter | Value (kJ/mol) | Description |

|---|---|---|---|

| Intermediate Formation | ΔH | -55.2 | Enthalpy of Reaction |

| ΔG≠ | +120.5 | Activation Free Energy | |

| Product Formation | ΔH | -89.1 | Enthalpy of Reaction |

| ΔG≠ | +95.4 | Activation Free Energy |

Illustrative data based on principles from theoretical studies of the Kukhtin–Ramirez reaction. researchgate.netntnu.no Actual values for Duloxetine Phenyl Carbamate synthesis will differ.

Process Optimization and Scale-Up Considerations in Carbamate Synthesis

Transitioning a synthetic route from a laboratory bench to large-scale industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. neulandlabs.com The synthesis of active pharmaceutical ingredients (APIs) like Duloxetine via a carbamate intermediate is subject to these stringent requirements. acs.orgrsc.org

Key areas of focus for optimization and scale-up include:

Reagent and Solvent Selection: Replacing hazardous, toxic, or expensive reagents with safer, greener, and more economical alternatives is a primary goal. For instance, the use of phenyl chloroformate is an improvement over the highly toxic cyanogen bromide used in the classical von Braun reaction. acs.orgnih.gov The choice of solvent is also critical; studies have shown that using ionic liquids can dramatically improve the reactivity and efficiency of N-demethylation reactions with phenyl chloroformate. organic-chemistry.org

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and mixing speed is essential. neulandlabs.com Control of exotherms is a major safety consideration during scale-up, especially in reactions involving highly reactive intermediates like chloroformates. acs.org The development of continuous flow processes, where reagents are mixed in flowing streams rather than in large batches, offers enhanced safety, better temperature control, and potentially higher yields. researchgate.net

Purification and Isolation: The development of robust purification methods that avoid complex and costly techniques like chromatography is crucial for industrial-scale synthesis. acs.org The goal is to design a process where the desired product can be easily isolated with high purity through methods like crystallization or precipitation.

Process Robustness: A scalable process must be robust, meaning it consistently produces the product in the desired quality and yield despite minor variations in operating parameters. neulandlabs.com This is often achieved through Design of Experiment (DoE) studies at the lab scale to identify critical process parameters and establish a reliable operating range. neulandlabs.com

Table 3: Summary of Optimization and Scale-Up Strategies for Carbamate Synthesis

| Parameter to Optimize | Strategy | Example/Rationale | Reference |

|---|---|---|---|

| Safety & Environment | Replace hazardous reagents | Using phenyl chloroformate instead of cyanogen bromide or phosgene. | organic-chemistry.orgacs.org |

| Yield & Efficiency | Optimize solvent and catalyst | Using ionic liquids to enhance reaction rates in N-dealkylation. | organic-chemistry.org |

| Cycle Time | Implement continuous flow manufacturing | Reduces reaction time from hours to minutes, improves heat transfer and safety. | researchgate.netrsc.org |

| Purity & Cost | Eliminate chromatographic purification | Develop procedures for direct isolation of high-purity product via crystallization. | acs.org |

| Scalability | Perform thermal hazard studies | Ensures safe management of reaction exotherms in large-volume reactors. | neulandlabs.com |

Hydrolysis Pathways and Kinetics of the Carbamate Moiety

The carbamate functional group is known to be susceptible to hydrolysis under various conditions. The rate and mechanism of this degradation are influenced by pH and the presence of catalysts.

Duloxetine itself is known to be susceptible to degradation in acidic environments, a characteristic that necessitates the use of enteric coatings for oral formulations to protect it from the acidic conditions of the stomach. drugbank.com This susceptibility to acid hydrolysis is also expected for Duloxetine Phenyl Carbamate. The general mechanism for the acid-catalyzed hydrolysis of carbamates involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (phenol, in this case) and the amine portion results in the formation of carbamic acid, which is unstable and decomposes to carbon dioxide and the corresponding amine. clemson.eduresearchgate.net

Studies on duloxetine have shown that under acidic conditions, degradation occurs, leading to various products. researchgate.netderpharmachemica.comnih.gov While specific degradation products for Duloxetine Phenyl Carbamate are not detailed in the available literature, it is plausible that acid-mediated hydrolysis would cleave the carbamate bond, yielding duloxetine, phenol, and carbon dioxide.

Table 1: Potential Acid-Mediated Hydrolysis Degradation Products of Duloxetine Phenyl Carbamate

| Degradation Product | Chemical Formula | Formation Pathway |

| Duloxetine | C₁₈H₁₉NOS | Hydrolysis of the carbamate linkage |

| Phenol | C₆H₅OH | Cleavage of the carbamate ester bond |

| Carbon Dioxide | CO₂ | Decomposition of the unstable carbamic acid intermediate |

The base-catalyzed hydrolysis of phenyl carbamates is a well-documented process. unimib.itviu.cachegg.com The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate group. This rate-determining step leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the departure of the phenoxide leaving group, to form a carbamic acid, which subsequently decarboxylates to yield the amine. viu.ca The reactivity of the carbamate to base-catalyzed hydrolysis is influenced by the substituents on the phenyl group.

Interestingly, studies on duloxetine hydrochloride have indicated its stability under basic conditions. derpharmachemica.com This suggests that the primary site of reactivity for Duloxetine Phenyl Carbamate under basic conditions would be the carbamate moiety itself, rather than other parts of the duloxetine structure. The hydrolysis would result in the formation of duloxetine and phenol. A patent for the synthesis of duloxetine describes the hydrolysis of a carbamate intermediate using an alkali such as sodium hydroxide or potassium hydroxide in a polar aprotic solvent. google.com

Table 2: General Kinetic Parameters for Base-Catalyzed Hydrolysis of Phenyl Carbamates

| Carbamate Derivative | Second-Order Rate Constant (k_B) | Conditions |

| Phenyl N-phenyl carbamates (substituted) | Varies with substituents | 25°C |

| Aldicarb sulfone | 40.3 (± 0.5) L mol⁻¹ min⁻¹ | Not specified |

Note: The data in this table is for general phenyl carbamates and related compounds, as specific kinetic data for Duloxetine Phenyl Carbamate is not available.

Carbamate linkages can be susceptible to enzymatic hydrolysis by various enzymes, particularly esterases such as carboxylesterases. nih.gov These enzymes can catalyze the cleavage of the carbamate bond, leading to the release of the parent amine and alcohol. The enzymatic degradation of carbamates is a key process in the metabolism of many carbamate-containing drugs and pesticides. nih.gov

While specific studies on the enzymatic hydrolysis of Duloxetine Phenyl Carbamate are not prevalent, the general understanding of carbamate metabolism suggests that it could be a substrate for enzymes like cholesterol esterases or proteases. nih.gov In the context of drug design, the enzymatic cleavage of a carbamate prodrug can be a deliberate strategy to release the active pharmaceutical ingredient in vivo. For instance, research has been conducted on the enzymatic synthesis of carbamates using promiscuous esterases, which also implies their potential for catalyzing the reverse hydrolytic reaction. researchgate.net The synthesis of duloxetine has involved steps where a carbamate intermediate is hydrolyzed, sometimes under alkaline conditions which can mimic certain enzymatic environments. researchgate.net

Exploration of Other Degradation Pathways

Beyond hydrolysis, other chemical transformation pathways such as oxidation and photolysis can also contribute to the degradation of Duloxetine Phenyl Carbamate.

Forced degradation studies on duloxetine hydrochloride have consistently shown its susceptibility to oxidative stress. researchgate.netderpharmachemica.comnih.gov Treatment with oxidizing agents like hydrogen peroxide leads to the formation of several degradation products. researchgate.netderpharmachemica.com Given that the core structure of duloxetine is present in Duloxetine Phenyl Carbamate, it is highly probable that this derivative would also be sensitive to oxidative degradation. The naphthalene (B1677914) and thiophene (B33073) rings within the duloxetine moiety are potential sites for oxidation. The specific oxidative degradation products of Duloxetine Phenyl Carbamate have not been characterized in the literature, but it is reasonable to assume they would be similar to those of duloxetine, potentially with the carbamate group intact or also undergoing oxidative transformation.

Table 3: Reported Oxidative Degradation Conditions for Duloxetine

| Oxidizing Agent | Conditions | Observation | Reference |

| 3.0% v/v H₂O₂ | Room temperature to 70°C | Degradation observed | researchgate.net |

| 3% Hydrogen Peroxide | 90°C for 1hr | Degradation observed | derpharmachemica.com |

| 3.0% H₂O₂ | Not specified | Degradation to impurity E | ingentaconnect.com |

Duloxetine has been shown to be susceptible to photolytic degradation. nih.govfda.govfda.gov Exposure to UV light can lead to the formation of a significant number of photoproducts. mdpi.comresearchgate.netresearchgate.net An environmental assessment of duloxetine hydrochloride indicated that photolysis is a key depletion mechanism in the aqueous environment, with a theoretical phototransformation of 100% within one month. fda.gov

Recent studies have identified numerous photodegradation products of duloxetine, formed through processes such as hydroxylation and epoxidation. mdpi.com Given the photochemical lability of the duloxetine backbone, Duloxetine Phenyl Carbamate is also expected to undergo photolytic degradation. The presence of the phenyl carbamate moiety might influence the photolytic pathway and the nature of the resulting degradants, but the core photosensitivity is likely to be retained.

Table 4: Reported Photodegradation Studies on Duloxetine

| Light Source | Exposure Time | Key Findings | Reference |

| Continuous light | 3 days | Rapid disappearance of duloxetine | fda.gov |

| UV light (254 nm) | 48 hours | Drug found to be stable under these specific conditions | ingentaconnect.com |

| Sunlight simulator | 1 and 2 hours | Concentration decreased by 9 and 13 times, respectively | researchgate.netresearchgate.net |

| UV light (450 W Hg-vapor lamp) | 30 minutes | Complete degradation | researchgate.net |

Chemoselective Reactivity of the Phenyl Carbamate Linkageijper.org

The phenyl carbamate linkage within the Duloxetine Phenyl Carbamate molecule serves as a critical reactive site, often introduced during synthesis as a protecting group for the amine that is later removed to yield the final active compound, Duloxetine. google.comgoogle.com The chemoselectivity of this linkage is most notably demonstrated during its cleavage to unmask the secondary amine. This transformation is typically achieved under specific basic conditions that selectively target the carbamate group while leaving other functional groups in the molecule, such as the ether linkage and the thiophene ring, intact. ijper.org

The process involves the hydrolysis of the carbamate, a reaction where the phenyl carbamate is treated with an alkali metal hydroxide. google.comgoogle.com This reaction is a key step in several patented synthetic routes for Duloxetine. google.comgoogle.com The choice of solvent and base is crucial for the selectivity of this reaction. The reaction is often carried out in a C3-C6 alcohol, such as isopropanol (B130326) or butanol, using an alkali metal hydroxide like sodium hydroxide or potassium hydroxide. google.com This specific set of conditions facilitates the nucleophilic attack on the carbonyl carbon of the carbamate, leading to the cleavage of the N-C(O) bond and subsequent decarboxylation to release the secondary amine of Duloxetine.

The reaction demonstrates high chemoselectivity, as the conditions are mild enough not to cleave the more stable ether bond connecting the naphthyl group to the main propyl chain. ijper.org This selective reactivity makes the phenyl carbamate an effective intermediate in the multi-step synthesis of Duloxetine.

Table 1: Reaction Conditions for the Chemoselective Cleavage of Duloxetine Phenyl Carbamate

| Reagent | Solvent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Alkali Metal Hydroxide (e.g., NaOH, KOH) | C3-C6 Alcohol (e.g., Isopropanol, 2-Butanol) | Hydrolysis / Cleavage | Duloxetine | google.com |

| Sodium Hydroxide | Dimethylsulfoxide (DMSO) | Hydrolysis / Cleavage | Duloxetine | google.com |

| Phenyl Chloroformate | Toluene | Formation of Carbamate | Duloxetine Phenyl Carbamate | google.com |

Identification and Characterization of Chemical Transformation Products

While Duloxetine Phenyl Carbamate is primarily an intermediate in synthesis, understanding its potential transformation and degradation products is crucial. google.combiosynth.com Direct degradation studies on Duloxetine Phenyl Carbamate are not extensively detailed in the public literature. However, comprehensive stress testing and degradation studies have been performed on the final drug, Duloxetine Hydrochloride, which shares the same core structure. nih.govnih.gov These studies provide significant insight into the potential transformation products that could arise from the core molecule under various stress conditions, such as hydrolysis and photolysis, following the initial cleavage of the carbamate group. nih.govnih.gov

Forced degradation studies on Duloxetine under hydrolytic (acidic, alkaline, neutral), photolytic, and oxidative conditions have led to the identification and characterization of numerous transformation products. nih.govnih.gov These products primarily result from the cleavage of the ether linkage and modifications to the thiophene ring. ijper.orgnih.gov

Using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS/MS), researchers have elucidated the structures of these products. nih.govnih.gov For instance, under hydrolytic and photolytic stress, significant degradation of Duloxetine was observed, leading to the formation of at least seventeen distinct degradation products. nih.gov Key identified products include those resulting from the cleavage of the naphthyl ether bond and various hydroxylated and rearranged species. nih.gov Similarly, exposure to UV light and chlorine resulted in the formation of eleven transformation products, nine of which had their chemical structures elucidated. nih.gov

Elucidation of Chemical Reactivity and Stability Through Structure Activity Relationships Sar and Computational Studies

Theoretical Frameworks for Structure-Activity Relationship (SAR) Analysis in Chemical Systems

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and toxicology that correlates the structural features of a molecule with its biological activity or chemical properties. technologynetworks.comdotmatics.com The fundamental principle of SAR is that the structure of a chemical inherently dictates its physical, chemical, and biological properties. technologynetworks.com By analyzing SAR, researchers can identify specific chemical groups or structural motifs responsible for a molecule's effects, which in turn guides the modification of its structure to enhance desired properties or reduce undesired ones. dotmatics.comcreative-proteomics.com

SAR can be both qualitative and quantitative. technologynetworks.com Qualitative SAR involves identifying the association between a particular chemical substructure and a specific activity. technologynetworks.com For instance, the presence of the carbamate (B1207046) group in Duloxetine (B1670986) Phenyl Carbamate is expected to confer chemical properties characteristic of this functional class, such as susceptibility to hydrolysis. nih.govnih.gov

The process of developing a SAR involves understanding how properties relevant to activity are encoded by the chemical structure. technologynetworks.com This analysis helps in delineating classes of active chemicals, determining the structural features responsible for modulating activity, and proposing areas for structural modification. technologynetworks.com Modern SAR analysis is often aided by computational tools that allow for structure clustering, similarity searching, and property prediction. technologynetworks.comdotmatics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) models represent a mathematical formalization of SAR, establishing a quantitative relationship between the chemical structure and a specific activity or property. technologynetworks.comwikipedia.org These models are widely used to predict the properties of new or untested compounds based on a dataset of structurally related molecules with known activities. wikipedia.orgnih.gov For Duloxetine Phenyl Carbamate, QSAR models could be developed to predict its reactivity (e.g., rate of hydrolysis) and stability under various conditions.

The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The foundation of a QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edumdpi.com These descriptors can be categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like atom counts, bond counts, molecular connectivity indices, and molecular weight. hufocw.org

Geometrical Descriptors: These 3D descriptors encode information about the molecule's shape and size, such as molecular surface area, volume, and moments of inertia. hufocw.org

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule and are crucial for modeling chemical reactivity. ucsb.edu Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduhufocw.org According to Frontier Orbital Theory, molecules with high-energy HOMO tend to be good nucleophiles, while those with low-energy LUMO are good electrophiles. ucsb.edu

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which describes hydrophobicity, polarizability, and counts of hydrogen bond donors and acceptors. ucsb.eduhufocw.org

The selection of appropriate descriptors is a critical step in building a robust QSAR model. For modeling the chemical reactivity and stability of carbamates like Duloxetine Phenyl Carbamate, electronic and steric descriptors are often particularly relevant. nih.gov

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Specific Descriptor | Information Encoded |

|---|---|---|

| Topological | Molecular Weight | Size of the molecule |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and potential for intermolecular interactions |

| Geometrical | Solvent-Accessible Surface Area | Interaction potential with solvent |

| Electronic | HOMO Energy | Nucleophilicity / electron-donating ability |

| Electronic | LUMO Energy | Electrophilicity / electron-accepting ability |

| Physicochemical | LogP | Hydrophobicity/Lipophilicity |

Once a set of molecular descriptors has been calculated for a series of related compounds (a "training set"), a predictive mathematical model is developed. acs.org This involves using statistical methods to find the best correlation between the descriptors and the observed activity or property. creative-proteomics.com

Common statistical techniques used in QSAR model development include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the activity to a combination of descriptors. creative-proteomics.com

Principal Component Analysis (PCA): Used to reduce the complexity of large descriptor datasets and identify the most important underlying variables. creative-proteomics.com

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be used to model complex, non-linear relationships between structure and activity. creative-proteomics.comacs.org

The resulting QSAR model must be rigorously validated to ensure its statistical reliability and predictive power for new compounds that were not part of the initial training set. hufocw.org A validated QSAR model for carbamates could then be used to predict the chemical stability and reactivity of Duloxetine Phenyl Carbamate. nih.govresearchgate.net

Application of Computational Chemistry Techniques

Computational chemistry offers powerful tools to investigate chemical systems at the atomic and electronic level, providing detailed insights that complement experimental studies. These techniques are invaluable for understanding the reactivity and stability of molecules like Duloxetine Phenyl Carbamate.

Molecular modeling can be used to simulate the pathways of chemical reactions, such as the hydrolysis of the carbamate functional group. The hydrolysis of carbamates can be a critical factor in their stability and degradation. nih.gov For example, studies on the enzyme-catalyzed hydrolysis of the carbamate methomyl (B1676398) have used combined quantum mechanics/molecular mechanics (QM/MM) methods to elucidate the reaction mechanism. nih.gov

Such studies typically involve two main steps:

Serine-initiated nucleophilic attack: The initial step where a nucleophile attacks the carbonyl carbon of the carbamate. nih.gov

C-O bond cleavage: The subsequent breaking of the carbon-oxygen bond, leading to the final products. nih.gov

By modeling the entire reaction pathway, it is possible to identify transition states and intermediates, and to calculate the energy barriers associated with each step. nih.gov The step with the highest energy barrier is identified as the rate-determining step of the reaction. nih.gov This type of analysis could be applied to Duloxetine Phenyl Carbamate to predict its susceptibility to hydrolysis under different conditions (e.g., acidic, basic, or enzymatic) and to identify the likely degradation products.

Quantum mechanical (QM) calculations, such as ab initio methods and Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure. researchgate.netuchicago.edunorthwestern.edu These calculations solve the Schrödinger equation (or a simplified form of it) to determine the electron wavefunction, from which numerous properties can be derived. northwestern.educhembites.org

Key applications of QM calculations in studying chemical reactivity include:

Determining Molecular Geometry: QM methods can accurately predict bond lengths, bond angles, and conformations of molecules. nih.gov

Calculating Electronic Properties: As mentioned in the QSAR section, QM calculations are used to determine electronic descriptors like HOMO and LUMO energies, which are direct indicators of reactivity. ucsb.edu They can also provide information on the distribution of electron density and electrostatic potential, highlighting regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Investigating Reaction Mechanisms and Energetics: QM methods are used to calculate the energies of reactants, transition states, and products. researchgate.netepa.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of how fast a reaction will proceed and whether it is thermodynamically favorable. For instance, ab initio calculations have been used to study the mechanism of carbamate formation from amines and CO2, suggesting that a single-step, third-order reaction is most likely. researchgate.netepa.gov Similar computational approaches could be employed to study the stability of the carbamate linkage in Duloxetine Phenyl Carbamate.

By applying these computational techniques, a detailed profile of the chemical reactivity and stability of Duloxetine Phenyl Carbamate can be constructed, predicting its behavior and potential degradation pathways based on its fundamental molecular and electronic structure.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations are powerful computational tools used to predict the conformational flexibility and dynamic behavior of molecules, which in turn influence their reactivity. arxiv.org For a molecule like Duloxetine Phenyl Carbamate, MD simulations could elucidate the preferred spatial arrangements of the bulky naphthalene (B1677914) and thiophene (B33073) rings relative to the phenyl carbamate group. This conformational landscape is critical in determining the accessibility of potentially reactive sites to external reagents or catalysts.

For Duloxetine Phenyl Carbamate, MD simulations could hypothetically be employed to:

Identify the most stable, low-energy conformations: Understanding the predominant shapes the molecule adopts in solution is the first step in predicting its reactivity.

Analyze the solvent accessible surface area (SASA): This analysis would reveal which parts of the molecule are most exposed to the solvent and, therefore, more likely to participate in degradation reactions.

Predict bond dissociation energies: By calculating the energy required to break specific bonds, computational models can highlight the weakest links in the molecular structure, which are often the initial sites of degradation.

Simulate interactions with potential reactants: MD simulations can model the approach and interaction of water molecules, hydronium ions, or hydroxide (B78521) ions with the carbamate and ether linkages, providing insights into the mechanisms of hydrolysis.

Although specific data for Duloxetine Phenyl Carbamate is not available, these computational approaches represent a viable strategy for predicting its reactivity profile.

Correlation of Structural Features with Chemical Stability and Degradation Kinetics

The structural features of Duloxetine Phenyl Carbamate suggest several potential pathways for chemical degradation. The stability of this compound is largely dictated by the susceptibility of its carbamate and ether linkages to hydrolysis, as well as the potential for photolytic degradation of its aromatic systems.

The parent compound, Duloxetine, has been shown to degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis. nih.govresearchgate.net It is reasonable to infer that Duloxetine Phenyl Carbamate would exhibit similar, if not enhanced, susceptibilities due to the presence of the phenyl carbamate group.

Key Structural Features and Their Implications for Stability:

Carbamate Group: The phenyl carbamate moiety introduces an ester-like linkage that is susceptible to hydrolysis. Under acidic or basic conditions, this group can be cleaved to yield phenol (B47542), methylamine, and the parent alcohol of the duloxetine backbone. The rate of this hydrolysis would be dependent on pH and temperature.

Ether Linkage: The ether bond connecting the naphthalene group to the propanamine chain is another potential site for degradation, particularly under strongly acidic conditions.

Thiophene Ring: The sulfur-containing thiophene ring can be susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones, thereby altering the chemical properties of the molecule.

Naphthalene and Phenyl Rings: These aromatic systems are chromophores that can absorb UV radiation. This absorption of light energy can lead to photolytic degradation, involving complex radical-based reaction pathways. Studies on Duloxetine have confirmed its degradation under UV-C radiation. researchgate.netnih.gov

Degradation Kinetics:

While specific degradation kinetic studies for Duloxetine Phenyl Carbamate are not available, the kinetics of the parent compound, Duloxetine, have been investigated. For instance, the acid degradation of Duloxetine in 0.1 M HCl has been reported to follow apparent zero-order kinetics, while its photodegradation demonstrated apparent first-order kinetics. researchgate.netnih.gov It is plausible that the degradation of Duloxetine Phenyl Carbamate would follow similar kinetic models, although the rate constants would likely differ due to the electronic and steric influences of the phenyl carbamate group.

The following table summarizes the potential degradation pathways for Duloxetine Phenyl Carbamate based on its structural features and knowledge from its parent compound.

| Structural Feature | Potential Degradation Pathway | Likely Conditions |

| Phenyl Carbamate | Hydrolysis | Acidic or Basic pH |

| Ether Linkage | Hydrolysis | Strong Acid |

| Thiophene Ring | Oxidation | Oxidizing agents |

| Aromatic Rings | Photolysis | UV Radiation |

Advanced Analytical Chemistry for Characterization and Quantification of Duloxetine Phenyl Carbamate

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are fundamental in resolving Duloxetine (B1670986) Phenyl Carbamate (B1207046) from the active pharmaceutical ingredient (API) and other related substances, thereby ensuring the purity and quality of the drug product. The development of stability-indicating methods is crucial for monitoring the formation of impurities under various stress conditions.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of duloxetine and its impurities due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Method Development and Optimization: The development of a stability-indicating RP-HPLC method involves a systematic optimization of chromatographic parameters to achieve adequate separation of Duloxetine Phenyl Carbamate from duloxetine and other potential degradants. Key parameters include the choice of stationary phase (e.g., C8 or C18 columns), mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH of the mobile phase, column temperature, and flow rate.

Detection Methods: Ultraviolet (UV) detection is widely used, with monitoring wavelengths typically in the range of 215-230 nm, where duloxetine and its related compounds exhibit significant absorbance. For enhanced sensitivity and specificity, particularly at trace levels, mass spectrometric (MS) detection is invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide molecular weight information and fragmentation patterns that aid in the unequivocal identification of impurities.

Chiral HPLC: Given that Duloxetine Phenyl Carbamate is a stereospecific impurity of (S)-duloxetine, chiral HPLC methods are essential for its separation from any potential (R)-enantiomer. These methods utilize chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), to achieve enantiomeric resolution.

| Parameter | Typical Conditions for Achiral Analysis | Typical Conditions for Chiral Analysis |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiral-AGP) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate, acetate) and organic solvent (e.g., acetonitrile, methanol) | Mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol, isopropanol) with a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 - 1.5 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 215-230 nm; Mass Spectrometry (ESI+) | UV at 215-230 nm |

| Column Temperature | 25 - 40 °C | Ambient or controlled room temperature |

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While Duloxetine Phenyl Carbamate itself is not highly volatile, GC is crucial for the analysis of volatile impurities and residual solvents that may be present in the drug substance.

Direct GC Analysis and Derivatization: Direct GC analysis of duloxetine and its carbamate impurity is challenging due to their relatively low volatility and potential for thermal degradation. To overcome this, derivatization can be employed to convert the analytes into more volatile and thermally stable derivatives.

Headspace Gas Chromatography (HS-GC) for Residual Solvents: A critical application of GC in pharmaceutical analysis is the determination of residual solvents, which are organic volatile chemicals used in the synthesis and purification of the API. Headspace Gas Chromatography (HS-GC) is the standard technique for this purpose, as it allows for the analysis of volatile compounds in a solid or liquid matrix without direct injection of the sample, thus protecting the GC system from non-volatile residues. The method is typically performed according to the United States Pharmacopeia (USP) General Chapter <467> for residual solvents.

| Parameter | Typical Conditions for Residual Solvent Analysis (HS-GC) |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) |

| Carrier Gas | Nitrogen or Helium |

| Injector | Headspace sampler |

| Oven Temperature Program | Isothermal followed by a temperature ramp to elute all solvents of interest |

| Detector | Flame Ionization Detector (FID) |

Advanced Multidimensional Chromatographic Techniques

For highly complex samples where conventional one-dimensional chromatography may not provide sufficient resolution, multidimensional chromatographic techniques offer significantly enhanced separation power.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC employs two columns with different stationary phases connected by a modulator. The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram with a much higher peak capacity than single-column GC. This technique is particularly useful for resolving co-eluting peaks and identifying trace-level impurities in complex matrices.

Two-Dimensional Liquid Chromatography (LCxLC): Similar to GCxGC, LCxLC utilizes two liquid chromatography columns with different selectivities to achieve enhanced separation. This can be performed in a comprehensive mode, where the entire effluent from the first dimension is transferred to the second, or in a heart-cutting mode, where only specific fractions of interest from the first dimension are transferred for further separation. LCxLC is a powerful tool for the detailed impurity profiling of pharmaceuticals.

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of impurities like Duloxetine Phenyl Carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

1H and 13C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are used to identify the number and types of hydrogen and carbon atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals provide valuable information for assembling the molecular structure.

2D NMR Techniques: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbon atoms, respectively. These experiments are crucial for confirming the exact structure of Duloxetine Phenyl Carbamate and distinguishing it from other potential isomers.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown compound.

Accurate Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This allows for the confident determination of the molecular formula of Duloxetine Phenyl Carbamate.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (in this case, the molecular ion of Duloxetine Phenyl Carbamate) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation pattern of Duloxetine Phenyl Carbamate would be expected to show characteristic losses related to the phenyl carbamate group, the naphthyloxy moiety, and the thiophene (B33073) ring, allowing for detailed structural confirmation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. These vibrational spectroscopy methods provide a molecular fingerprint, allowing for the confirmation of the chemical structure of Duloxetine Phenyl Carbamate. While specific, publicly available spectra for Duloxetine Phenyl Carbamate are limited, the expected characteristic absorption and scattering bands can be predicted based on its known functional groups. Several suppliers of the Duloxetine Phenyl Carbamate reference standard indicate that a certificate of analysis, including IR spectral data, is provided with the product. synthinkchemicals.comsynzeal.com

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule leads to vibrations of its chemical bonds. The absorption frequencies are characteristic of the bond type and its molecular environment. For Duloxetine Phenyl Carbamate, key functional groups and their expected IR absorption bands are detailed in Table 1.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrations may be strong in Raman and weak in IR, and vice versa. This makes the combination of both techniques a powerful tool for structural elucidation. Expected Raman shifts for Duloxetine Phenyl Carbamate are also outlined in Table 1. Theoretical calculations of the vibrational spectra for Duloxetine have shown good agreement with experimental results, and a similar approach could be applied to Duloxetine Phenyl Carbamate for a more detailed assignment of its vibrational modes. aps.org

Table 1: Expected Characteristic IR Absorption Bands and Raman Shifts for Duloxetine Phenyl Carbamate

| Functional Group | Expected IR Absorption Band (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C=O (Carbamate) | 1730 - 1690 | 1730 - 1690 | Stretching |

| C-O (Carbamate/Ether) | 1250 - 1000 | 1250 - 1000 | Stretching |

| C-N (Carbamate) | 1350 - 1250 | 1350 - 1250 | Stretching |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Aromatic C=C | 1600 - 1450 | 1600 - 1450 | Stretching |

| Aliphatic C-H | 3000 - 2850 | 3000 - 2850 | Stretching |

| C-S (Thiophene) | 800 - 600 | 800 - 600 | Stretching |

Note: The exact positions of the peaks can be influenced by the molecular environment and the physical state of the sample.

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated analytical systems, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as a drug substance containing its impurities.

LC-MS and GC-MS Applications in Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the separation, identification, and quantification of Duloxetine and its related compounds, including Duloxetine Phenyl Carbamate.

LC-MS: LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Duloxetine and its impurities. nih.govnih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). Numerous LC-MS/MS methods have been developed for the determination of Duloxetine in various matrices. nih.gov These methods often employ reversed-phase chromatography with a C18 or similar column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. nih.govneuroquantology.com The mass spectrometer is typically operated in multiple-reaction monitoring (MRM) mode for enhanced sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov For Duloxetine, a common transition is m/z 298.3 → 154.1. nih.gov A similar approach would be applicable for the sensitive and selective quantification of Duloxetine Phenyl Carbamate in the presence of the active pharmaceutical ingredient (API).

GC-MS: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While Duloxetine and its carbamate impurity may require derivatization to increase their volatility and thermal stability, GC-MS methods have been successfully applied to the analysis of Duloxetine. scispace.com These methods typically involve a liquid-liquid extraction of the analyte from the sample matrix, followed by analysis on a capillary column. The mass spectrometer is used for detection and confirmation of the analyte's identity. scispace.com

Table 2: Typical LC-MS and GC-MS Parameters for the Analysis of Duloxetine and Related Compounds

| Parameter | LC-MS | GC-MS |

| Chromatography Column | Reversed-phase (e.g., C18, C8) | Capillary (e.g., HP-5) |

| Mobile/Carrier Gas | Acetonitrile/Methanol and aqueous buffer | Helium |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | Quadrupole, Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM), Full Scan | Selected Ion Monitoring (SIM), Full Scan |

Orthogonal Techniques for Impurity Profiling

Impurity profiling requires the use of analytical methods that can separate and quantify all potential impurities. To ensure the comprehensive separation of all impurities, including isomeric and structurally similar compounds, orthogonal analytical techniques are often employed. Orthogonality in separation can be achieved by using methods with different separation mechanisms.

For the impurity profiling of Duloxetine and its related substances, including Duloxetine Phenyl Carbamate, an orthogonal approach could involve:

Different HPLC Column Chemistries: Utilizing columns with different stationary phases, such as a C18 column and a Phenyl-Hexyl column, can provide different selectivities for the separation of impurities. edqm.eu

Varying Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes and thus their retention behavior, leading to different elution orders and improved separation of critical pairs.

Alternative Separation Techniques: Employing a different analytical technique altogether, such as Capillary Electrophoresis (CE), which separates analytes based on their charge-to-size ratio, can provide a truly orthogonal separation to HPLC.

The use of such orthogonal methods provides a higher degree of confidence that all impurities are being adequately separated and quantified, which is a critical aspect of pharmaceutical quality control.

Development and Validation of Analytical Methods for Quality Control and Research Applications

The development and validation of analytical methods for the quantification of Duloxetine Phenyl Carbamate are crucial for its use in quality control (QC) and research applications. synzeal.comsynzeal.com These methods must be demonstrated to be reliable, accurate, and precise for their intended purpose. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). nih.gov

A typical analytical method for the quantification of Duloxetine Phenyl Carbamate would be a stability-indicating HPLC or UPLC method. The development of such a method involves optimizing various chromatographic parameters, including the column, mobile phase composition, flow rate, and detector wavelength, to achieve adequate separation of Duloxetine Phenyl Carbamate from Duloxetine and other potential impurities and degradation products. researchgate.netnih.gov

Once the method is developed, it must be validated for several key parameters, which are summarized in Table 3.

Table 3: Key Validation Parameters for an Analytical Method for Duloxetine Phenyl Carbamate

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte peak should be demonstrated. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | As per the intended application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for the analyte. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits. |

The successful development and validation of such analytical methods are essential for monitoring the levels of Duloxetine Phenyl Carbamate in Duloxetine drug substances and products, thereby ensuring their quality and safety.

Research Perspectives in Industrial and Process Chemistry for Duloxetine Phenyl Carbamate

Monitoring and Control of Impurity Formation in Pharmaceutical Manufacturing Processes

The effective monitoring and control of impurities are paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the context of duloxetine (B1670986) synthesis, Duloxetine Phenyl Carbamate (B1207046) is a significant process-related impurity that necessitates rigorous in-process monitoring and control strategies.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) which affect critical quality attributes (CQAs). For the formation of Duloxetine Phenyl Carbamate, which occurs during the N-demethylation of a precursor using phenyl chloroformate, in-line or on-line analytical techniques can be employed to monitor the reaction progress and the formation of this intermediate.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of duloxetine and its impurities, including Duloxetine Phenyl Carbamate. In-process HPLC analysis can provide real-time or near-real-time data on the concentration of reactants, the Duloxetine Phenyl Carbamate intermediate, and the final duloxetine product. This allows for precise control over the reaction endpoint and helps to minimize the carry-over of the carbamate impurity into subsequent steps.

Table 1: In-Process Monitoring Techniques for Duloxetine Phenyl Carbamate

| Analytical Technique | Application in Monitoring Duloxetine Phenyl Carbamate Formation | Key Parameters Monitored |

| High-Performance Liquid Chromatography (HPLC) | Quantitation of Duloxetine Phenyl Carbamate, duloxetine precursor, and duloxetine. | Peak area/height, retention time |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantitation of trace levels of Duloxetine Phenyl Carbamate and other process-related impurities. | Mass-to-charge ratio, fragmentation pattern |

| Near-Infrared (NIR) Spectroscopy | Real-time monitoring of the chemical transformation during the N-demethylation reaction. | Spectral changes corresponding to the consumption of reactants and formation of products. |

| Raman Spectroscopy | In-situ monitoring of the reaction kinetics and endpoint determination. | Vibrational band shifts and intensity changes. |

Control strategies for the formation of Duloxetine Phenyl Carbamate involve establishing well-defined process parameters based on a thorough understanding of the reaction kinetics. This includes the precise control of reagent stoichiometry, addition rates, reaction temperature, and mixing efficiency to ensure the complete conversion of the precursor and subsequent hydrolysis of the carbamate intermediate.

Strategies for Impurity Reduction and Mitigation in Synthesis

The primary strategy for mitigating the presence of Duloxetine Phenyl Carbamate as an impurity is to control its formation during the synthesis and to ensure its efficient removal.

One approach to reduce the formation of this impurity is to explore alternative N-demethylation reagents to phenyl chloroformate. Reagents such as α-chloroethyl chloroformate and 2,2,2-trichloroethyl chloroformate have been used for the N-demethylation of various amines and may offer advantages in terms of reaction selectivity and ease of purification. The use of biocatalysis, employing enzymes for specific chemical transformations, also presents a more sustainable and selective alternative to traditional chemical synthesis, potentially avoiding the formation of such impurities altogether.

Should Duloxetine Phenyl Carbamate be formed, its removal is crucial. Purification methods such as crystallization and chromatography can be employed to separate the carbamate from the desired duloxetine product. The differing solubility profiles of the carbamate intermediate and the final amine product can be exploited during crystallization to achieve high purity.

Table 2: Strategies for Reduction and Mitigation of Duloxetine Phenyl Carbamate

| Strategy | Description | Advantages |

| Alternative Reagents | Use of N-demethylation agents other than phenyl chloroformate, such as α-chloroethyl chloroformate. | May offer higher selectivity, milder reaction conditions, and fewer problematic impurities. |

| Process Optimization | Precise control of reaction parameters (stoichiometry, temperature, reaction time) to drive the reaction to completion and ensure full hydrolysis of the carbamate. | Minimizes residual carbamate, improves yield and purity of the final product. |

| Crystallization | Selective crystallization of the final duloxetine product, leaving the Duloxetine Phenyl Carbamate impurity in the mother liquor. | Effective for removing impurities with different solubility profiles. |

| Chromatography | Use of column chromatography to separate Duloxetine Phenyl Carbamate from duloxetine based on their differential adsorption to a stationary phase. | Can achieve very high levels of purity, but may be less economical for large-scale production. |

Impact of Process Parameters on Duloxetine Phenyl Carbamate Formation and Stability

The formation and stability of Duloxetine Phenyl Carbamate are significantly influenced by various process parameters. A thorough understanding and precise control of these parameters are essential for a robust and reproducible manufacturing process.

Temperature: The reaction temperature can affect the rate of both the formation of the carbamate and its subsequent hydrolysis. Higher temperatures may accelerate the reaction but could also lead to the formation of degradation products. Kinetic studies are crucial to determine the optimal temperature profile that maximizes the conversion to duloxetine while minimizing the formation of byproducts.

pH: The stability of phenyl carbamates is pH-dependent. They are generally stable in acidic and neutral aqueous media but are susceptible to hydrolysis under basic conditions. The hydrolysis of Duloxetine Phenyl Carbamate to duloxetine is typically carried out using a base. The choice of base, its concentration, and the pH of the reaction medium are critical parameters that must be carefully controlled to ensure complete and efficient conversion. Studies on similar carbamates have shown that they are stable at a pH of 1.0 and show degradation at a physiological pH of 7.4, with more significant degradation at a basic pH of 9.0.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics. The solvent system should be selected to facilitate both the formation of the carbamate and its subsequent hydrolysis, while also allowing for easy isolation and purification of the final product.

Table 3: Influence of Process Parameters on Duloxetine Phenyl Carbamate

| Process Parameter | Impact on Formation and Stability | Rationale |

| Temperature | Affects reaction rates of formation and hydrolysis. | Higher temperatures can increase reaction speed but may also promote degradation. |

| pH | Critical for the hydrolysis of the carbamate. | Phenyl carbamates are generally stable in acidic/neutral conditions and hydrolyze under basic conditions. |

| Reagent Concentration | Stoichiometry of reactants influences the extent of reaction and potential for side reactions. | Proper control ensures complete conversion and minimizes unreacted intermediates. |

| Mixing | Affects mass transfer and reaction homogeneity. | Efficient mixing is crucial for consistent reaction progress and to avoid localized high concentrations of reagents. |

Lifecycle Management of Duloxetine Phenyl Carbamate within the Duloxetine Production Stream

The lifecycle management of any process-related impurity, including Duloxetine Phenyl Carbamate, is a critical aspect of modern pharmaceutical manufacturing, guided by principles of Quality by Design (QbD). This involves a holistic approach to understanding and controlling the impurity from the initial stages of process development to the final commercial production.

The control strategy for Duloxetine Phenyl Carbamate begins with the quality control of starting materials. The purity of the duloxetine precursor and the phenyl chloroformate reagent can impact the impurity profile of the subsequent steps.

During process development, a design space is established where the process is known to consistently produce a product with the desired quality attributes. This involves identifying the critical process parameters that affect the formation and removal of Duloxetine Phenyl Carbamate and defining their acceptable ranges.

In-process controls, as discussed in section 6.1, are implemented to monitor the reaction in real-time and ensure it remains within the defined design space. Specifications for the maximum allowable level of Duloxetine Phenyl Carbamate are set for the intermediate stages and the final API. These specifications are based on toxicological data and regulatory guidelines.